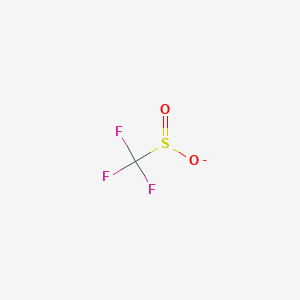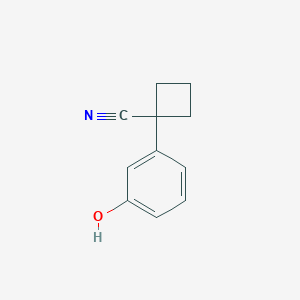
1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile is an organic compound featuring a cyclobutane ring substituted with a cyano group and a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which enables the formation of carbon-carbon bonds between aryl halides and organoboron compounds . Another method includes the use of copper hydride-catalyzed intramolecular hydroalkylation of halide-tethered styrenes .
Industrial Production Methods
Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
化学反応の分析
Types of Reactions
1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the cyano group can participate in various chemical reactions. These interactions can influence the compound’s biological activity and potential therapeutic effects .
類似化合物との比較
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
1-Cyano-1-phenylcyclobutane: Similar structure but lacks the hydroxy group.
1-(3-Hydroxyphenyl)cyclobutane: Similar structure but lacks the cyano group.
Uniqueness
1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile is unique due to the presence of both the cyano and hydroxyphenyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
1-(3-hydroxyphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H11NO/c12-8-11(5-2-6-11)9-3-1-4-10(13)7-9/h1,3-4,7,13H,2,5-6H2 |
InChIキー |
MAHOXXDXOABQRA-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C#N)C2=CC(=CC=C2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
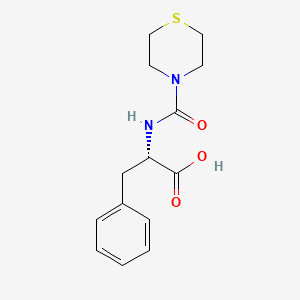
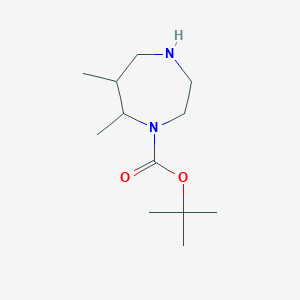
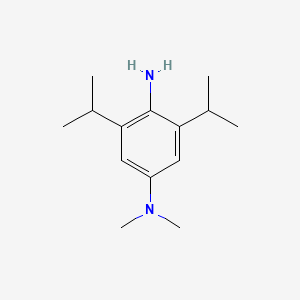
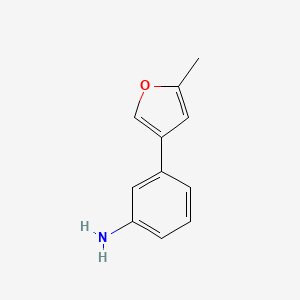
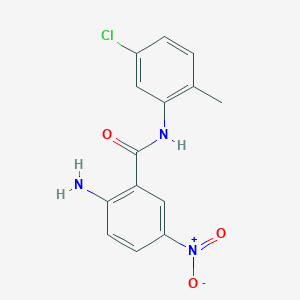
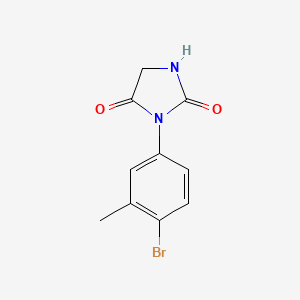
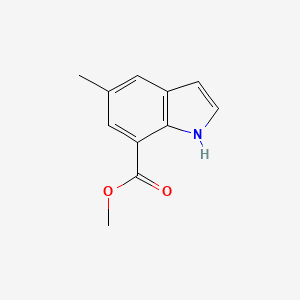
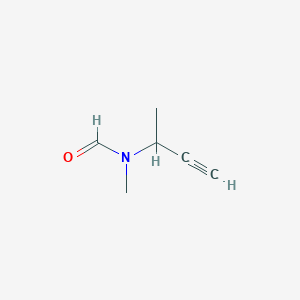
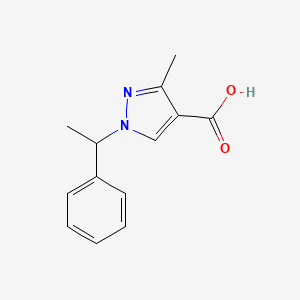
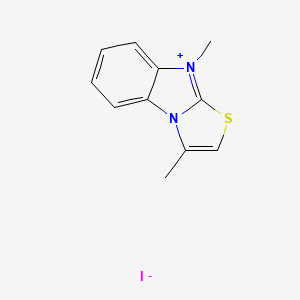
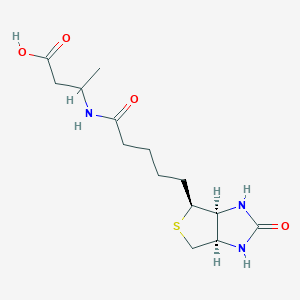

![4-Chloro-2-(pyridin-4-yl)-5,6-dimethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8289890.png)
